But-3-en-1-yltriphenylphosphonium bromide

Übersicht

Beschreibung

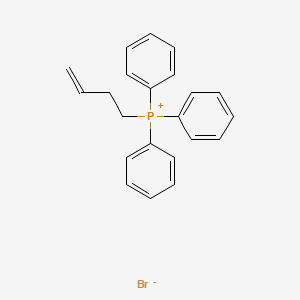

But-3-en-1-yltriphenylphosphonium bromide is an organic compound that belongs to the class of quaternary phosphonium salts. It is characterized by the presence of a phosphonium ion bonded to three phenyl groups and a 3-butenyl group, with bromide as the counterion. This compound is known for its applications in organic synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

But-3-en-1-yltriphenylphosphonium bromide can be synthesized through a reaction between triphenylphosphine and 3-butenyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as toluene or tetrahydrofuran (THF). The mixture is heated to reflux, and the reaction is allowed to proceed until completion. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the preparation of triphenyl(3-butenyl)phosphonium bromide involves the use of large-scale reactors and precise control of reaction conditions. The process includes the addition of triphenylphosphine and 3-butenyl bromide to a reactor containing a solvent like toluene. The mixture is heated to a specific temperature and stirred for several hours. After the reaction is complete, the product is filtered, washed, and dried to obtain the final compound .

Analyse Chemischer Reaktionen

Wittig Reaction

The compound is a precursor for Wittig reagents, enabling the synthesis of alkenes via nucleophilic attack on carbonyl compounds. For example, γ-umpolung addition followed by aldol reaction and Wittig olefination produces naphthalene derivatives .

Mechanism :

-

γ-Umpolung Addition : The phosphonium salt reacts with carbonyl compounds (e.g., phthalaldehyde) to form a phosphonium enolate.

-

Proton Transfer : The enolate rearranges to form a new ylide.

-

Wittig Olefination : The ylide undergoes alkene formation via elimination of triphenylphosphine oxide .

| Step | Key Intermediate | Product |

|---|---|---|

| γ-Umpolung | Phosphonium enolate | Alkene |

| Aldol Reaction | Lactolate | Naphthalene derivative |

| Wittig | Ylide | Olefin |

Alkene Formation

The Wittig reaction enables the synthesis of substituted alkenes. For instance:

-

Ethyl 2-(3-Hydroxy-1,3-dihydroisobenzofuran-1-yl)buta-2,3-dienoate : Prepared via γ-umpolung addition and Wittig olefination .

-

But-3-en-1-yn-1-yl derivatives : Used in the synthesis of enediynes and conjugated systems .

Polymerization

The phosphonium salt can copolymerize with acrylamide to form luminescent materials. For example, (but-3-en-1-yl)triphenylphosphonium bromide in polyacrylamide exhibits excitation-dependent ratiometric luminescence .

Stability and Reactivity

-

Kinetics : Second-order rate constants for reactions involving phosphonium salts are influenced by solvent polarity and temperature (e.g., 10.9 M⁻¹ s⁻¹ in acetonitrile) .

-

Isomer Control : Reaction conditions (e.g., solvent, temperature) dictate isomer ratios in products. For example, THF at −78°C favors Z-isomers in enediyne synthesis .

Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₅H₃₂BrP | |

| Molar Mass | 371.25 g/mol | |

| 31P NMR | +1.3 ppm (CDCl₃) | |

| Melting Point | Crystalline solid |

Challenges and Variations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

But-3-en-1-yltriphenylphosphonium bromide serves as a versatile reagent in organic synthesis. It can be utilized in the formation of alkenes through the Wittig reaction, where it reacts with carbonyl compounds to yield alkenes. This reaction is significant for constructing complex organic molecules, including pharmaceuticals and natural products.

Metal-Free Synthesis

Recent studies have highlighted metal-free synthetic pathways for aryltriphenylphosphonium bromides, showcasing their utility in generating diverse phosphonium salts without the use of toxic metals. This approach enhances the sustainability of chemical processes while maintaining high yields of the desired products .

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of triphenylphosphonium salts, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that triphenylphosphonium conjugates can selectively inhibit the growth of cancer cells, promoting apoptosis and disrupting mitochondrial function . The compound's ability to target mitochondria enhances its therapeutic potential, making it a candidate for further development as an anticancer agent.

Mitochondrial Targeting

The phosphonium moiety is recognized for its ability to accumulate in mitochondria due to the membrane potential difference across mitochondrial membranes. This property allows for targeted delivery of therapeutic agents directly to cancerous cells, improving efficacy while minimizing side effects associated with conventional therapies .

Materials Science

Nanoparticle Development

this compound has been explored in the synthesis of nanoparticles for drug delivery systems. Its incorporation into lipid-based formulations has shown promise in enhancing drug solubility and stability while facilitating targeted delivery to specific tissues or cells .

Polymer Chemistry

In polymer-supported reactions, triphenylphosphonium salts are employed as catalysts or reagents for functional group transformations and polymerization processes. The use of such compounds can lead to more efficient synthesis routes and improved material properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which triphenyl(3-butenyl)phosphonium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in the Wittig reaction. The phosphonium ion interacts with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but contains a carboxypropyl group instead of a butenyl group.

Butyltriphenylphosphonium bromide: Contains a butyl group instead of a butenyl group.

Uniqueness

But-3-en-1-yltriphenylphosphonium bromide is unique due to its 3-butenyl group, which provides distinct reactivity compared to other phosphonium salts. This unique structure allows it to participate in specific reactions, such as the Wittig reaction, with high selectivity and efficiency .

Biologische Aktivität

But-3-en-1-yltriphenylphosphonium bromide (also referred to as TPP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphonium group linked to a butenyl chain. This structure is crucial for its biological activity, as the triphenylphosphonium moiety facilitates mitochondrial targeting, enhancing the compound's efficacy in disrupting mitochondrial functions in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium group allows for selective accumulation in mitochondria, leading to mitochondrial depolarization and subsequent apoptosis in cancer cells .

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial translation by binding to ribosomal RNA, which may also apply to TPP derivatives .

- Induction of Oxidative Stress : The compound has been linked to increased reactive oxygen species (ROS) production, which can induce cell death in cancerous cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its analogs. The following table summarizes key findings regarding its antiproliferative effects across various cancer cell lines:

Case Studies

- Study on Mitochondrial Uncouplers : A study demonstrated that TPP derivatives significantly stimulated respiration and collapsed the membrane potential in rat liver mitochondria at submicromolar concentrations, indicating their potential as mitochondrial uncouplers .

- Antitumor Efficacy in Animal Models : In vivo studies showed that TPP conjugates could inhibit tumor growth in xenograft models without significant toxicity to normal tissues, suggesting a favorable therapeutic index for cancer treatment .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Research indicates that TPP derivatives can effectively inhibit the growth of resistant bacterial strains by disrupting their membrane potential and inhibiting protein synthesis.

Key Findings:

- TPP analogs demonstrated significant antibacterial activity against various strains, including those resistant to conventional antibiotics .

- The mechanism involves binding to bacterial ribosomes, leading to selective inhibition of translation processes without affecting eukaryotic cells significantly .

Eigenschaften

IUPAC Name |

but-3-enyl(triphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h2,4-18H,1,3,19H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHNDGJLDIUUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168729 | |

| Record name | 3-Butenyl(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16958-42-2, 787485-48-7 | |

| Record name | 3-Butenyl(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenyl(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Buten-1-yltriphenylphosphonium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5BVD8T3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.